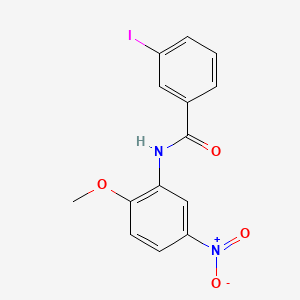

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

Beschreibung

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzamide structure

Eigenschaften

CAS-Nummer |

333441-73-9 |

|---|---|

Molekularformel |

C14H11IN2O4 |

Molekulargewicht |

398.15 g/mol |

IUPAC-Name |

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H11IN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |

InChI-Schlüssel |

ZQZVEWQFLHBMBU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Iod-N-(2-Methoxy-5-nitrophenyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Die Methoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Hydroxylgruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Natriumazid, Kupfer(I)-iodid und DMF (Dimethylformamid) werden üblicherweise für die nucleophile Substitution verwendet.

Reduktion: Palladium auf Kohle (Pd/C) und Wasserstoffgas sind typisch für die Reduktion der Nitrogruppe.

Oxidation: Kaliumpermanganat in einem alkalischen Medium wird zur Oxidation der Methoxygruppe verwendet.

Hauptprodukte

Substitution: Bildung von Azido-Derivaten.

Reduktion: Bildung von 3-Amino-N-(2-Methoxy-5-nitrophenyl)benzamid.

Oxidation: Bildung von 3-Iod-N-(2-Hydroxy-5-nitrophenyl)benzamid.

Analyse Chemischer Reaktionen

Types of Reactions

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium azide, copper(I) iodide, and DMF (dimethylformamide) are commonly used for nucleophilic substitution.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typical for nitro group reduction.

Oxidation: Potassium permanganate in an alkaline medium is used for methoxy group oxidation.

Major Products

Substitution: Formation of azido derivatives.

Reduction: Formation of 3-amino-N-(2-methoxy-5-nitrophenyl)benzamide.

Oxidation: Formation of 3-iodo-N-(2-hydroxy-5-nitrophenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Iod-N-(2-Methoxy-5-nitrophenyl)benzamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Iodatom und die Nitrogruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch ihre Aktivität und Funktion beeinflusst werden. Die Verbindung kann spezifische Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and nitro group play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Iod-N-(2-Methoxyphenyl)benzamid

- 3-Iod-N-(2-Nitrophenyl)benzamid

- 3-Iod-N-(2-Methoxy-4-nitrophenyl)benzamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 3-Iod-N-(2-Methoxy-5-nitrophenyl)benzamid durch die spezifische Positionierung seiner funktionellen Gruppen einzigartig. Die Kombination des Iodatoms in 3-Position, der Methoxygruppe in 2-Position und der Nitrogruppe in 5-Position sorgt für eine einzigartige chemische Reaktivität und biologische Aktivität. Diese einzigartige Anordnung ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, wodurch es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen wird.

Biologische Aktivität

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 428.18 g/mol. Its structure includes iodine and nitro substituents on a benzamide framework, which are critical for its biological interactions. The presence of the methoxy group at the ortho position relative to the amide linkage enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interaction : The compound has been studied for its ability to engage with various enzymes, potentially modulating their activities through competitive inhibition or allosteric effects.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, possibly through mechanisms involving the inhibition of tumor growth and induction of apoptosis in cancer cells .

- Transporter Interaction : The compound has been evaluated for its interaction with ATP-binding cassette (ABC) transporters, which play a crucial role in drug absorption and resistance. Its ability to inhibit or modulate these transporters could enhance the efficacy of co-administered drugs .

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

- Iodination : Introduction of iodine into the aromatic ring.

- Nitration : Addition of nitro groups to the ortho position.

- Formation of Amide Linkage : Coupling of the resulting aromatic amine with appropriate carboxylic acids under controlled conditions.

The precise conditions for these reactions can vary based on desired yield and purity.

Anticancer Activity

A study explored the anticancer potential of various benzamide derivatives, including this compound. The compound demonstrated promising results against multiple cancer cell lines, showing IC50 values indicative of significant cytotoxicity. For instance, it exhibited an IC50 value of 20 nM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

Interaction with ABC Transporters

In another investigation, the compound's interaction with ABCG2 transporter was assessed using HEK293 cells transfected with ABCG2. Results showed that this compound could inhibit ABCG2-mediated transport, suggesting its utility in overcoming drug resistance in cancer therapy .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-iodo-N-methyl-N-(4-nitrophenyl)benzamide | C13H8IN3O5 | Methyl group instead of methoxy; altered reactivity |

| 3-iodo-N-(2-methyl-4-nitrophenyl)benzamide | C15H13IN2O | Methyl substitution affects properties |

| 3-iodo-N-(4-nitrophenyl)benzamide | C13H10IN3O4 | Lacks methoxy group; simpler structure |

This comparative analysis illustrates how structural variations influence biological activity and chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.